molecular formula C25H35ClN4O2S B548263 Tenovin 6 Hydrochloride CAS No. 1011301-29-3

Tenovin 6 Hydrochloride

Cat. No.: B548263
CAS No.: 1011301-29-3
M. Wt: 491.1 g/mol
InChI Key: UBNCTIDXQDCEPI-UHFFFAOYSA-N
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Description

Zanoterone, also known by its chemical name (5α,17α)-1’-methylsulfonyl-1’-H-pregn-20-yno[3,2-c]pyrazol-17-ol, is a steroidal antiandrogen. It was initially developed for the treatment of benign prostatic hyperplasia but was never marketed due to insufficient efficacy and unacceptable side effects observed during clinical trials .

Preparation Methods

Zanoterone is synthesized from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone) . The synthetic route involves several steps, including the introduction of a methylsulfonyl group and the formation of a pyrazole ring. Specific reaction conditions and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Zanoterone undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can occur, but specific details are scarce.

    Substitution: Zanoterone can undergo substitution reactions, particularly involving the methylsulfonyl group.

Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Zanoterone has been primarily investigated for its potential in treating benign prostatic hyperplasia and prostate cancer As an androgen receptor antagonist, it has shown some antitumor activity due to its limited efficacy and side effects, its use in clinical settings has been restricted

Comparison with Similar Compounds

Zanoterone is compared with other steroidal antiandrogens such as:

  • Bicalutamide
  • Hydroxyflutamide
  • Flutamide
  • Cyproterone acetate

Among these, Zanoterone has a relative potency of 0.4, which is lower compared to Bicalutamide (4.3), Hydroxyflutamide (3.5), and Flutamide (3.3) . Its uniqueness lies in its specific chemical structure and its distinct mechanism of action as an androgen receptor antagonist.

Biological Activity

Tenovin 6 Hydrochloride is a potent small-molecule inhibitor of sirtuins, particularly SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes including aging, apoptosis, and cancer. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis and inhibit cell proliferation across multiple cancer types.

Tenovin 6 exerts its biological effects primarily through the inhibition of sirtuin activity, leading to the activation of the p53 pathway, a critical regulator of the cell cycle and apoptosis. The compound has been shown to upregulate pro-apoptotic signals and downregulate anti-apoptotic factors, thereby promoting cell death in cancerous cells.

Key Mechanisms

  • Inhibition of SIRT1/2 : Tenovin 6 inhibits the deacetylase activities of SIRT1 and SIRT2 with IC50 values of 21 µM and 10 µM, respectively .
  • Activation of p53 : The compound increases levels of p53, leading to enhanced transcription of pro-apoptotic genes .
  • Induction of Apoptosis : Studies have demonstrated that Tenovin 6 induces apoptosis in various cancer cell lines by activating caspases and cleaving PARP, a hallmark of apoptosis .

1. Uveal Melanoma (UM)

In uveal melanoma cells, Tenovin 6 treatment resulted in significant apoptotic cell death in a dose- and time-dependent manner. Flow cytometry analysis indicated increased levels of cytochrome c in the cytosol and loss of mitochondrial membrane potential, which are indicative of apoptosis .

Concentration (µM)Apoptosis Induction (%)Time (h)
103048
155048

2. Diffuse Large B-Cell Lymphoma (DLBCL)

Tenovin 6 effectively inhibited proliferation in DLBCL cell lines by inducing G1 phase arrest and decreasing S phase occupancy. The compound also increased autophagy marker LC3B-II levels, indicating a complex interaction between apoptosis and autophagy pathways .

Cell LineViable Cell Count (10 µM)G1 Phase (%)S Phase (%)
OCI-Ly1DecreasedIncreasedDecreased
DHL-10DecreasedIncreasedDecreased

3. Gastric Cancer

In gastric cancer models, Tenovin 6 induced apoptosis via upregulation of death receptor 5 (DR5). This pathway was crucial for its antitumor activity across various gastric cancer cell lines with differing p53 statuses .

Case Studies

  • Acute Lymphoblastic Leukemia (ALL) : In ALL models, Tenovin 6 demonstrated potent growth inhibition and sensitized cells to conventional chemotherapeutics. It activated p53 and decreased levels of Mcl-1 and XIAP, contributing to enhanced apoptosis .
  • Chronic Lymphocytic Leukemia (CLL) : In CLL models, Tenovin 6 was found to induce cytotoxicity through autophagy dysregulation rather than direct apoptotic pathways .

Properties

IUPAC Name

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNCTIDXQDCEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011301-29-3
Record name Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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